Monopalmitolein

Catalog No.
S1493677
CAS No.
37515-61-0
M.F
C19H36O4
M. Wt
328.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Monopalmitolein

CAS Number

37515-61-0

Product Name

Monopalmitolein

IUPAC Name

2,3-dihydroxypropyl (Z)-hexadec-9-enoate

Molecular Formula

C19H36O4

Molecular Weight

328.5 g/mol

InChI

InChI=1S/C19H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h7-8,18,20-21H,2-6,9-17H2,1H3/b8-7-

InChI Key

KVYUBFKSKZWZSV-FPLPWBNLSA-N

SMILES

CCCCCCC=CCCCCCCCC(=O)OCC(CO)O

Synonyms

(Z)-9-Hexadecenoic Acid 2,3-Dihydroxypropyl Ester; 1-Palmitoleylglycerol; Glyceryl Palmitoleate

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)OCC(CO)O

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC(=O)OCC(CO)O

Antiparasitic properties:

Monopalmitolein has been studied for its potential as an antiparasitic agent against various parasitic protozoa, including those causing neglected tropical diseases (NTDs) like Chagas disease and Leishmaniasis. Studies have shown that monopalmitolein can effectively kill these parasites, with some exhibiting even higher efficacy than existing antiparasitic drugs []. However, further research is needed to determine the optimal dosage, delivery methods, and potential side effects before considering clinical application.

Antimicrobial activity:

Research suggests that monopalmitolein possesses antimicrobial properties against various bacteria, fungi, and viruses [, ]. It is believed to act by disrupting the cell membrane of the microorganisms, leading to their death []. While promising, further investigation is necessary to understand the specific mechanisms of action and potential applications as a broad-spectrum antimicrobial agent [].

Immunomodulatory effects:

Studies have explored the potential immunomodulatory effects of monopalmitolein, suggesting its ability to modulate the immune response by influencing the activity of immune cells []. This raises the possibility of its use in regulating immune responses in various conditions, including autoimmune diseases and allergies []. However, further research is needed to elucidate its specific effects and potential therapeutic applications [].

Other scientific research applications:

Monopalmitolein is also being investigated for its potential applications in other areas of scientific research, including:

  • Drug delivery: As a biocompatible and biodegradable molecule, monopalmitolein is being explored as a potential carrier for drug delivery systems [].
  • Anti-inflammatory properties: Studies suggest that monopalmitolein may possess anti-inflammatory properties, potentially offering benefits in inflammatory conditions [].
  • Cancer research: Initial research suggests that monopalmitolein might have anti-cancer properties, but further investigation is needed to understand its potential applications in cancer treatment [].

Monopalmitolein, also known as 1-Palmitoleoyl glycerol, is a monounsaturated fatty acid derived from the hydrolysis of palm oil. It is characterized by a glycerol backbone esterified with palmitoleic acid, which contains a 16-carbon chain with a cis-double bond at the ninth carbon position. At room temperature, monopalmitolein appears as a colorless, odorless solid. Its unique structure allows it to play significant roles in various biochemical and pharmaceutical applications, particularly in drug delivery and protein crystallization.

Typical of monoacylglycerols. These include:

  • Hydrolysis: Monopalmitolein can be hydrolyzed to release palmitoleic acid and glycerol, especially in the presence of lipases.
  • Transesterification: It can react with alcohols to form esters, which can be useful in synthesizing biodiesel or modifying lipid structures.
  • Formation of Lipid Cubic Phases: Monopalmitolein interacts with water to form thermodynamically stable cubic phases, which are essential for crystallizing membrane proteins and enhancing drug bioavailability .

Monopalmitolein exhibits various biological activities:

  • Antimicrobial Properties: It has been studied for its potential as an antimicrobial agent. While it showed negligible effects against Chlamydia trachomatis, other studies suggest that monoglycerides can destabilize bacterial membranes, leading to cell lysis .
  • Influence on Drug Bioavailability: Research indicates that monopalmitolein can modulate the activity of multidrug resistance-associated protein 2 in intestinal cells, potentially enhancing the absorption and bioavailability of co-administered drugs .
  • Cellular Effects: It has been shown to increase the accumulation of certain drugs within cells by inhibiting P-glycoprotein, a key transporter involved in drug resistance .

Monopalmitolein can be synthesized through several methods:

  • Enzymatic Hydrolysis: Using lipases to hydrolyze triglycerides from palm oil yields monopalmitolein.
  • Chemical Synthesis: The compound can also be synthesized via chemical methods such as transesterification or by using specific catalysts in controlled environments.
  • Lipid Extraction: Isolated from natural sources like palm oil or through synthetic routes involving glycerol and palmitoleic acid.

Monopalmitolein has diverse applications across various fields:

  • Pharmaceuticals: Used in drug formulations for enhancing solubility and bioavailability.
  • Biotechnology: Essential for protein crystallization techniques, particularly in the lipid cubic phase method which aids structural biology research .
  • Food Industry: As an emulsifier and stabilizer in food products due to its surfactant properties.
  • Cosmetics: Incorporated into formulations for skin care products due to its moisturizing properties.

Studies have focused on how monopalmitolein interacts with biological membranes and other compounds:

  • Membrane Destabilization: Research indicates that monopalmitolein can disrupt phospholipid membranes, which is critical for its antimicrobial activity .
  • Drug Delivery Systems: Its incorporation into lipid nanoparticles has shown promise for controlled drug release and improved pharmacokinetics .

Monopalmitolein shares structural similarities with several other fatty acids and monoacylglycerols. Here are some comparable compounds:

CompoundStructure CharacteristicsUnique Features
MonolaurinGlycerol + lauric acid (C12)Stronger antimicrobial activity than monopalmitolein
MonooleinGlycerol + oleic acid (C18)More effective in forming lipid cubic phases
MonostearinGlycerol + stearic acid (C18)Higher melting point; used as a thickening agent
MonocaprinGlycerol + capric acid (C10)Exhibits potent antiviral properties

Monopalmitolein's uniqueness lies in its specific fatty acid composition and its ability to form stable lipid structures that facilitate drug delivery and protein crystallization.

XLogP3

5.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

328.26135963 g/mol

Monoisotopic Mass

328.26135963 g/mol

Heavy Atom Count

23

Wikipedia

1-[(9Z)-hexadecenoyl]glycerol

Use Classification

Cosmetics -> Emulsifying

Dates

Modify: 2023-08-15

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